molecular formula C18H14N4OS B294763 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B294763
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: XBGRSPJCSDBLLR-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for its biological activities.

Wirkmechanismus

The mechanism of action of 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.

Zukünftige Richtungen

There are several future directions for research on 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Further investigation of the compound's mechanism of action and its potential targets in cellular processes.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the compound's potential applications in drug development and therapy.
4. Investigation of the compound's potential toxicity and safety profiles in vivo.
5. Development of novel derivatives of the compound with improved biological activities and reduced toxicity.
In conclusion, 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential for scientific research. Its broad range of biological activities makes it a versatile compound for studying various cellular processes, and its potential applications in drug development and therapy make it an exciting area of research for the future.

Synthesemethoden

The synthesis of 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxyphenylacetonitrile with thiourea and phenylhydrazine in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction to form the final compound.

Wissenschaftliche Forschungsanwendungen

The potential applications of 6-[2-(2-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been shown to exhibit various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Eigenschaften

Molekularformel

C18H14N4OS

Molekulargewicht

334.4 g/mol

IUPAC-Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4OS/c1-23-15-10-6-5-7-13(15)11-12-16-21-22-17(19-20-18(22)24-16)14-8-3-2-4-9-14/h2-12H,1H3/b12-11+

InChI-Schlüssel

XBGRSPJCSDBLLR-VAWYXSNFSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4

SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.